An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Synthesis, Properties, and Applications
An In-Depth Technical Guide to 2-Chloro-4-fluorobenzenesulfonamide: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-4-fluorobenzenesulfonamide, a key chemical intermediate. As a valued building block in medicinal chemistry and organic synthesis, understanding its properties, synthesis, and handling is critical for its effective application in research and development.
Chemical Identity and Core Properties
2-Chloro-4-fluorobenzenesulfonamide is an organosulfur compound featuring a benzene ring substituted with chloro, fluoro, and sulfonamide functional groups. These groups impart specific reactivity and physicochemical properties that make it a versatile reagent in the synthesis of more complex molecules.
Chemical Structure:
Caption: Chemical structure of 2-Chloro-4-fluorobenzenesulfonamide.
Table 1: Physicochemical Properties
| Identifier | Value | Source |
|---|---|---|
| CAS Number | 69156-30-5 | [1] |
| Molecular Formula | C₆H₅ClFNO₂S | [1] |
| Molecular Weight | 209.62 g/mol | [1] |
| Purity | ≥95% (Commercially available) |[1] |
Synthesis and Mechanism
The primary route for synthesizing 2-Chloro-4-fluorobenzenesulfonamide involves the amination of its corresponding sulfonyl chloride precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride (CAS: 85958-57-2). This reaction is a classic example of nucleophilic acyl substitution at a sulfur center.
Causality of the Synthetic Pathway: The choice of 2-Chloro-4-fluorobenzenesulfonyl chloride as the starting material is strategic. The sulfonyl chloride group (-SO₂Cl) is a highly effective electrophile due to the electron-withdrawing nature of the two oxygen atoms and the chlorine atom, making the sulfur atom susceptible to nucleophilic attack. The chlorine atom serves as an excellent leaving group. Ammonia or an ammonium salt is used as the nitrogen nucleophile, which attacks the sulfur atom, leading to the displacement of the chloride and the formation of the stable sulfonamide bond. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2]
Caption: General workflow for the synthesis of 2-Chloro-4-fluorobenzenesulfonamide.
Experimental Protocol: General Amination of a Sulfonyl Chloride
The following is a representative, field-proven protocol for the synthesis of a sulfonamide from its sulfonyl chloride precursor. This protocol should be adapted and optimized based on laboratory-specific conditions and safety assessments.
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Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the amine nucleophile (e.g., ammonium hydroxide, 1.1 equivalents) in a suitable anhydrous solvent such as dichloromethane (DCM).[2]
-
Base Addition: Cool the solution to 0 °C using an ice bath. Slowly add a non-nucleophilic base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.[2]
-
Sulfonyl Chloride Addition: Dissolve 2-Chloro-4-fluorobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over a period of 15-20 minutes to control the exothermic reaction.[2]
-
Reaction Monitoring: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 6-18 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.[2]
-
Workup and Isolation: Upon completion, dilute the reaction mixture with additional DCM. Transfer the contents to a separatory funnel and wash sequentially with 1M HCl, water, saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.[2]
-
Purification: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., Ethanol/water) to yield the pure 2-Chloro-4-fluorobenzenesulfonamide.[2]
Applications in Research and Drug Development
The sulfonamide functional group is a cornerstone in medicinal chemistry, present in a wide range of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs. The incorporation of both chlorine and fluorine atoms onto the phenyl ring of 2-Chloro-4-fluorobenzenesulfonamide provides medicinal chemists with a valuable tool for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Introducing a fluorine atom can block positions susceptible to oxidative metabolism, thereby increasing the half-life and bioavailability of a drug candidate.
-
Modulation of Physicochemical Properties: The electronegative fluorine and chlorine atoms can significantly alter the acidity (pKa) of the sulfonamide N-H group and the overall lipophilicity (LogP) of a molecule. This allows for fine-tuning of properties like solubility, membrane permeability, and protein binding affinity.
-
Bioisosteric Replacement: The sulfonamide group can act as a bioisostere for other functional groups like carboxylic acids, offering different hydrogen bonding patterns and chemical properties while potentially retaining or improving biological activity.
While specific, publicly documented examples detailing the direct use of 2-Chloro-4-fluorobenzenesulfonamide are often proprietary, its structural motifs are found in various patented compounds and research programs. For instance, related fluorinated sulfonamide building blocks are utilized in the synthesis of potent PI3K/mTOR dual inhibitors for cancer therapy and as intermediates for anti-HIV agents and bioimaging fluorophores.[3][4]
Safety and Handling
As with any chemical reagent, proper handling of 2-Chloro-4-fluorobenzenesulfonamide and its precursors is paramount. The primary precursor, 2-Chloro-4-fluorobenzenesulfonyl chloride , is a corrosive material that reacts violently with water and is moisture-sensitive.[5][6]
Table 2: Precursor Hazard Information (2-Chloro-4-fluorobenzenesulfonyl chloride)
| Hazard Type | Description | GHS Classification | Source |
|---|---|---|---|
| Acute Toxicity | Causes severe skin burns and eye damage. | Skin Corrosion 1B, Eye Damage 1 | [5][6] |
| Reactivity | Reacts violently with water. Contact with water liberates toxic gas. | EUH014, EUH029 | [6] |
| Handling | Moisture sensitive. Handle under inert gas (e.g., Argon). | - |[5] |
Recommended Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves when handling this compound and its precursors.
-
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong bases and oxidizing agents.
-
Spill Response: In case of a spill, absorb the material with an inert, dry substance and place it in an appropriate container for chemical waste disposal. Ensure the area is well-ventilated.
This guide is intended for informational purposes for qualified research professionals. Always consult the specific Safety Data Sheet (SDS) for the material before use and adhere to all institutional and governmental safety regulations.
References
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Frija, L. M., et al. (n.d.). Multi-faceted reactivity of N-fluorobenzenesulfonimide (NFSI) under mechanochemical conditions. Beilstein Journals. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Highly diastereoselective synthesis of enantioenriched anti-α-allyl-β-fluoroamines. Retrieved from [Link]
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SpectraBase. (n.d.). 2-fluoro-2,2-dinitroethyl 4-chlorobenzenesulfonate - Optional[1H NMR] - Spectrum. Retrieved from [Link]
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Beijing Xinhengyan Technology Co., Ltd. (n.d.). 2-Chloro-4-fluorobenzenesulfonamide - CAS:69156-30-5. Retrieved from [Link]
- Google Patents. (n.d.). CN114790139A - Method for synthesizing 2-chloro-4-fluorobenzoic acid by taking 2-chloro-4-amino bromobenzene as raw material.
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Patsnap Eureka. (2022, July 26). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material. Retrieved from [Link]
- Google Patents. (n.d.). CN114507142A - A kind of preparation technology of 2-chloro-4-fluoro-5-nitrobenzaldehyde.
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Google APIs. (2008, December 5). United States Patent. Retrieved from [Link]
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Google APIs. (2012, May 11). Patent Application Publication. Retrieved from [Link]
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Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]
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PubChem. (n.d.). 2-Chlorobenzenesulfonamide | C6H6ClNO2S | CID 81410. Retrieved from [Link]
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UCL Discovery. (n.d.). Fundamental Studies on 2,4,6- Trichlorophenyl Sulfonate Esters. Retrieved from [Link]
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